
Tris(3-chlorophenyl)(hexadecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-chlorophenyl)(hexadecyl)silane: is an organosilicon compound with the molecular formula C48H100Si. This compound is characterized by the presence of three 3-chlorophenyl groups and one hexadecyl group attached to a silicon atom. It is a member of the broader class of silanes, which are compounds containing silicon atoms bonded to hydrogen or organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-chlorophenyl)(hexadecyl)silane typically involves the reaction of hexadecylsilane with 3-chlorophenyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-chlorophenyl)(hexadecyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The silicon atom can participate in oxidation and reduction reactions, leading to the formation of different silane derivatives.
Hydrosilylation Reactions: The compound can react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with the use of a base or acid catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions can produce organosilicon compounds with new carbon-silicon bonds.
Applications De Recherche Scientifique
Chemistry: Tris(3-chlorophenyl)(hexadecyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices. Its ability to form stable bonds with organic molecules makes it a valuable tool in these fields.
Industry: In industrial applications, this compound is used as a coupling agent and surface modifier. It is employed in the production of coatings, adhesives, and sealants to improve their adhesion and durability.
Mécanisme D'action
The mechanism of action of Tris(3-chlorophenyl)(hexadecyl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modify the surface properties of materials and enhance their performance in different applications.
Comparaison Avec Des Composés Similaires
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3, commonly used as a precursor for silicone materials.
Tris(phenethyl)silane: A silane compound with three phenethyl groups attached to a silicon atom, used in the synthesis of other organosilicon compounds.
Tris(2-biphenyl)silane: A silane compound with three 2-biphenyl groups, known for its use in the development of advanced materials.
Uniqueness: Tris(3-chlorophenyl)(hexadecyl)silane is unique due to the presence of both 3-chlorophenyl and hexadecyl groups. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable bonds with different substrates further enhances its versatility and utility.
Propriétés
Formule moléculaire |
C34H45Cl3Si |
|---|---|
Poids moléculaire |
588.2 g/mol |
Nom IUPAC |
tris(3-chlorophenyl)-hexadecylsilane |
InChI |
InChI=1S/C34H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-38(32-22-16-19-29(35)26-32,33-23-17-20-30(36)27-33)34-24-18-21-31(37)28-34/h16-24,26-28H,2-15,25H2,1H3 |
Clé InChI |
KSLIQUNSEWRHFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)
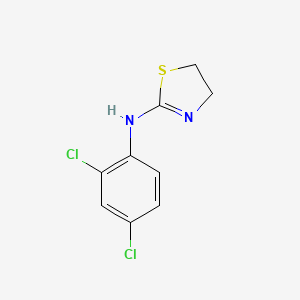


![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
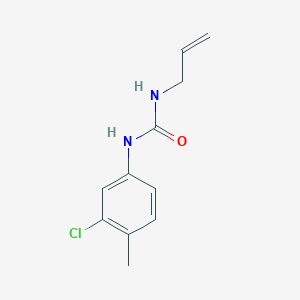
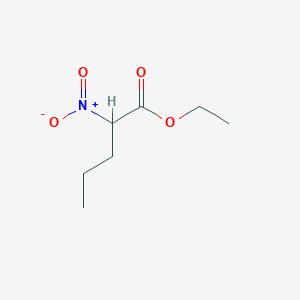

![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)
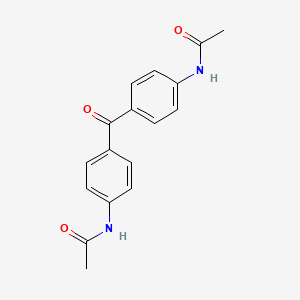
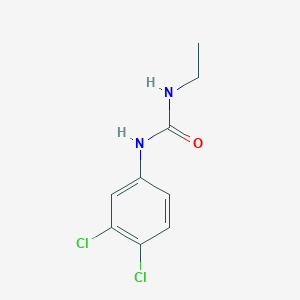

![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
